Product packaging for 8-Fluoroquinolin-4-amine(Cat. No.:CAS No. 148401-38-1)

8-Fluoroquinolin-4-amine

Cat. No.: B127394
CAS No.: 148401-38-1
M. Wt: 162.16 g/mol
InChI Key: PFULPFXDXVNQCQ-UHFFFAOYSA-N
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Description

Overview of the Quinoline (B57606) Scaffold in Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govorientjchem.orgnih.gov This is due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govesr.ie Quinoline derivatives have been successfully developed as anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral agents. nih.govesr.ie The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties to enhance efficacy and selectivity. orientjchem.org

Historical Context of Fluoroquinolines in Drug Discovery

The history of quinoline-based drugs took a significant turn with the discovery of nalidixic acid in 1962, the first quinolone antibacterial agent. mdpi.comnih.gov A major breakthrough occurred in the 1970s with the introduction of a fluorine atom at the C6-position of the quinoline nucleus, leading to the development of fluoroquinolones. mdpi.com This modification dramatically enhanced the antibacterial spectrum and potency. mdpi.com Compounds like norfloxacin (B1679917) and ciprofloxacin, the first of the 6-fluorinated quinolones, exhibited superior activity against a broad range of Gram-negative and some Gram-positive bacteria compared to their non-fluorinated predecessors. mdpi.com Subsequent generations of fluoroquinolones have seen further structural modifications to improve their pharmacokinetic properties and expand their activity against resistant pathogens. mdpi.com The strategic placement of a fluorine atom can significantly impact a molecule's metabolic stability, binding affinity, and membrane permeability.

Rationale for Investigating 8-Fluoroquinolin-4-amine and Related Derivatives

The investigation into this compound and its derivatives is rooted in the established success of both the 4-aminoquinoline (B48711) and fluoroquinolone classes of compounds. The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine, which functions by interfering with the parasite's detoxification of heme. The 8-aminoquinoline (B160924) series, exemplified by primaquine, is also crucial in antimalarial therapy.

The introduction of a fluorine atom at the 8-position is a rational design strategy aimed at modulating the electronic and steric properties of the quinoline ring. This substitution can influence the compound's interaction with its biological target, potentially leading to enhanced potency, altered selectivity, or improved pharmacokinetic profiles. For instance, in some quinoline series, an 8-halogen substituent has been associated with good activity, though it can also be linked to phototoxicity. mdpi.com Research into derivatives of this compound would aim to explore these potential benefits while mitigating any undesirable effects, with potential applications in areas such as antimicrobial and anticancer research.

Due to the limited specific data on this compound, detailed research findings and data tables as requested in the initial prompt cannot be provided. Further targeted research is required to elucidate the specific biological activities and therapeutic potential of this particular compound and its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2 B127394 8-Fluoroquinolin-4-amine CAS No. 148401-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFULPFXDXVNQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578357
Record name 8-Fluoroquinolin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148401-38-1
Record name 8-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoroquinolin-4-amine
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Synthetic Methodologies and Chemical Transformations of 8 Fluoroquinolin 4 Amine

Established Synthetic Pathways to the 4-Aminoquinoline (B48711) Core

The synthesis of the 4-aminoquinoline scaffold, the central structural motif of 8-Fluoroquinolin-4-amine, has historically been achieved through several key cyclization reactions. These methods typically build the quinoline (B57606) ring system from acyclic aniline (B41778) precursors, yielding 4-quinolones or 4-hydroxyquinolines, which are crucial intermediates that can be subsequently converted to the desired 4-amino functionality.

Gould-Jacobs Synthesis and its Adaptations

The Gould-Jacobs reaction is a versatile and widely utilized method for constructing the 4-hydroxyquinoline (B1666331) skeleton. wikipedia.orgmdpi.com The process commences with the condensation of an aniline derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgscispace.com This initial step forms an anilidomethylenemalonic ester. The subsequent step involves a thermal cyclization, which proceeds via a 6-electron process to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This intermediate exists predominantly in its 4-oxo tautomeric form. wikipedia.org To obtain the core 4-hydroxyquinoline, the ester group is removed through saponification followed by decarboxylation. wikipedia.org

For the synthesis of an 8-fluoro-substituted quinoline, the reaction would begin with 2-fluoroaniline. The regioselectivity of the cyclization is a key consideration in this pathway. mdpi.com

Table 1: Key Stages of the Gould-Jacobs Reaction

Step Description Reactants Product
1 Condensation/Substitution Aniline, Alkoxy methylenemalonic ester Anilidomethylenemalonic ester
2 Thermal Cyclization Anilidomethylenemalonic ester 4-hydroxy-3-carboalkoxyquinoline
3 Saponification 4-hydroxy-3-carboalkoxyquinoline, Base (e.g., NaOH) 4-hydroxyquinoline-3-carboxylic acid

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides another classical route to 4-hydroxyquinolines. wikipedia.org This method involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com The reaction conditions, particularly temperature, dictate the outcome. At lower temperatures, the reaction favors the formation of a β-arylaminocrotonic ester (a Schiff base), which upon heating to high temperatures (around 250 °C) in an inert, high-boiling solvent, undergoes cyclization to yield the 4-hydroxyquinoline. wikipedia.orgsynarchive.comnih.gov Conversely, different conditions can lead to the formation of 2-quinolone isomers, a pathway known as the Knorr synthesis. scribd.com The use of high-boiling solvents like mineral oil or 1,2,4-trichlorobenzene (B33124) can significantly improve the yields of the desired 4-hydroxyquinoline product. wikipedia.orgnih.gov

Table 2: Conrad-Limpach Reaction Overview

Reactant A Reactant B Key Intermediate Product

Biere-Seelen Synthesis

Developed in the 1970s, the Biere-Seelen synthesis offers an alternative pathway starting from anthranilic acid esters. mdpi.comekb.eg The procedure initiates with a Michael addition of an o-aminobenzoate ester, such as methyl anthranilate, to an acetylene (B1199291) dicarboxylate ester. ekb.eg This addition forms an enaminoester intermediate. The subsequent cyclization of this intermediate is induced by a strong base, leading to a quinolone dicarboxylic acid ester. ekb.eg Through selective hydrolysis and decarboxylation, this can be converted to the target quinolone structure. ekb.egvcu.edu This method is particularly useful for creating specific substitution patterns on the quinoline ring. mdpi.com

Dieckmann Condensation Approaches

The Dieckmann condensation is an intramolecular cyclization of a diester, facilitated by a base, to produce a β-keto ester. wikipedia.orgorganic-chemistry.org While the Claisen condensation is the intermolecular equivalent, the Dieckmann reaction is pivotal for forming cyclic structures, typically five- or six-membered rings. wikipedia.org In the context of quinoline synthesis, this reaction can be applied to a suitably substituted diester derivative of anthranilic acid. ekb.eg For example, a diester formed from methyl anthranilate can undergo intramolecular cyclization in the presence of a base like sodium hydride to give a dihydroquinolinone. mdpi.com Subsequent oxidation of this intermediate yields the desired quinolin-4-one derivative. mdpi.com The thermolysis of certain N,N'-disubstituted malonic acid derivatives can also proceed via a Dieckmann-type cyclization. researchgate.net

Advanced Synthetic Strategies for this compound and Analogs

While classical methods are effective for constructing the quinoline core, modern catalytic reactions provide highly efficient and direct routes to 4-aminoquinolines, including the specific target, this compound.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of arylamines. vulcanchem.comacs.org This methodology is exceptionally effective for the final step in the synthesis of this compound. The typical strategy involves the synthesis of a 4-haloquinoline precursor, such as 4-chloro-8-fluoroquinoline. This precursor can then be coupled directly with an amine source.

The amination of the aryl chloride is catalyzed by a palladium complex, which typically consists of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized phosphine (B1218219) ligand. cmu.edu The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines being particularly effective for coupling aryl chlorides. cmu.edu The reaction is performed in the presence of a base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). This approach allows for the direct and high-yield formation of the C-N bond at the C4 position of the quinoline ring, providing a convergent and powerful route to the final product. researchgate.net

Table 3: Typical Conditions for Palladium-Catalyzed Amination

Component Example Role
Substrate 4-Chloro-8-fluoroquinoline Aryl halide
Reagent Ammonia (B1221849) or ammonia equivalent Amine source
Catalyst Pd(OAc)₂, Pd₂(dba)₃ Palladium source
Ligand (o-biphenyl)P(t-Bu)₂, Xantphos Promotes catalytic cycle
Base NaOt-Bu, Cs₂CO₃ Activates amine/catalyst
Sonogashira Carbonylation

A notable application of Sonogashira coupling in the synthesis of 4-aminoquinolines involves a one-pot, three-component reaction. This process utilizes an imidoylative Sonogashira coupling followed by an acid-mediated cyclization cascade. nih.govacs.orgnih.govuantwerpen.be The reaction commences with the palladium-catalyzed coupling of an o-bromoaniline with an alkyne and an isocyanide, which upon cyclization, yields the 4-aminoquinoline core. nih.govfrontiersin.org This modular approach allows for significant diversity in the final product. For instance, by selecting an appropriately substituted o-bromoaniline, such as 2-bromo-4-fluoroaniline, this method can be tailored for the synthesis of this compound derivatives.

The general conditions for this transformation involve a palladium catalyst, such as palladium(II) acetate, with a ligand like Xantphos, in the presence of a copper(I) co-catalyst and a base. uantwerpen.befrontiersin.org

A related method, the carbonylative Sonogashira reaction, is employed for the synthesis of 4-quinolones, which are precursors to some quinoline derivatives. acs.orgacs.org This reaction typically involves the coupling of 2-iodoanilines and terminal alkynes under a carbon monoxide atmosphere, often provided by a solid source like molybdenum hexacarbonyl, to form an alkynone intermediate that subsequently cyclizes. acs.org

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds and has been widely applied in the synthesis of pharmaceutical compounds. libretexts.orgnih.govdicp.ac.cn In the context of this compound, this reaction is primarily used to introduce aryl or other organic substituents to the quinoline ring system, often starting from a halogenated precursor.

For example, the Suzuki-Miyaura cross-coupling of an 8-iodoquinolin-4(1H)-one with a boronic ester has been demonstrated, highlighting the feasibility of functionalizing the 8-position of the quinoline core. researchgate.net This strategy can be envisioned for the synthesis of 8-aryl-4-aminoquinolines from an 8-halo-4-aminoquinoline precursor. The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species. libretexts.org The choice of ligands, such as bulky phosphines, can be crucial for the efficiency of the coupling, especially with challenging substrates. dicp.ac.cn

Recent advancements have also explored the use of alkyl amine-boranes in Suzuki-Miyaura couplings, which could provide a pathway to novel derivatives of this compound. nih.govdicp.ac.cn

N-Heterocyclic Carbene (NHC)-Catalyzed Syntheses

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. Their application in the synthesis and functionalization of quinolines is a growing area of research. One reported synthesis of 4-aminoquinolines involves the rearrangement of N-heterocyclic carbenes derived from pyrazole. nih.gov

Additionally, NHCs have been utilized as ligands in metal-catalyzed reactions. For example, NHC-catalyzed hydroboration of quinolines has been shown to proceed with high regioselectivity, offering a method for the introduction of a boryl group that can be further functionalized. acs.org NHC-catalyzed atroposelective acylation has also been reported, which could be a potential method for the derivatization of the amino group in this compound or for the synthesis of chiral derivatives. acs.org

Decarboxylative Cyclization Approaches

Decarboxylative cyclization reactions provide an alternative strategy for the synthesis of quinoline and quinolone cores, often from readily available starting materials. An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid has been developed for the direct synthesis of 2-substituted quinolines. organic-chemistry.org While this method does not directly yield 4-aminoquinolines, it represents a convergent approach to the quinoline scaffold.

Visible-light-induced decarboxylative cyclization has also been explored for the synthesis of related heterocyclic systems, showcasing the potential of photoredox catalysis in this area. researchgate.net A metal-free, visible-light-mediated decarboxylative annulation of α,β-unsaturated acids with amines and α-keto acids has been reported for the synthesis of 2,4-diarylquinolines. acs.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline Precursors

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of 4-aminoquinolines, including this compound. This reaction typically involves the displacement of a halide at the 4-position of the quinoline ring by an amine nucleophile. The presence of the ring nitrogen atom activates the 4-position towards nucleophilic attack.

The synthesis of various 4-aminoquinoline derivatives is often achieved by reacting a 4-chloroquinoline (B167314) with a primary or secondary amine. frontiersin.orgnih.gov For the synthesis of this compound, the key precursor would be 4-chloro-8-fluoroquinoline. The reaction can be carried out under conventional heating or accelerated using microwave irradiation, which often leads to shorter reaction times and improved yields. frontiersin.orgnih.gov The use of a base may be necessary depending on the nature of the amine nucleophile. frontiersin.org

The efficiency of SNAr can be influenced by the nature of the leaving group, with fluorides sometimes being surprisingly effective leaving groups in highly activated systems. nih.govresearchgate.net This methodology is robust and allows for the introduction of a wide variety of amines at the 4-position.

Table 1: Examples of SNAr Reactions for the Synthesis of 4-Aminoquinoline Derivatives

Starting Material Nucleophile Conditions Product Reference
4,7-Dichloroquinoline Various alkylamines Microwave, DMSO, 140-180°C 7-Chloro-4-alkylaminoquinolines frontiersin.orgnih.gov
4-Chloro-6-fluoroquinoline n-Butylamine Neat, 140°C N-Butyl-6-fluoroquinolin-4-amine soton.ac.uk
2-Chloroquinoline Various amines Me4NF, room temperature 2-Aminoquinoline derivatives researchgate.net

Three-Component Synthesis Strategies

Three-component reactions are highly efficient in rapidly building molecular complexity from simple starting materials in a single step. As previously mentioned in the Sonogashira section, the imidoylative Sonogashira/cyclization cascade is a powerful three-component synthesis of 2-(alkyl/aryl)-4-aminoquinolines from an o-bromoaniline, an alkyne, and an isocyanide. frontiersin.orgfrontiersin.org

Table 2: Scope of the Three-Component Imidoylative Sonogashira/Cyclization Cascade

o-Bromoaniline Derivative Alkyne Isocyanide Product (4-Aminoquinoline) Yield Reference
2-Bromoaniline Phenylacetylene tert-Butyl isocyanide N-(tert-Butyl)-2-phenylquinolin-4-amine 90% nih.govacs.org
2-Bromo-4-methylaniline Phenylacetylene tert-Butyl isocyanide N-(tert-Butyl)-7-methyl-2-phenylquinolin-4-amine 78% nih.govacs.org
2-Bromo-4-chloroaniline 3-Chlorophenylacetylene tert-Butyl isocyanide N-(tert-Butyl)-7-chloro-2-(3-chlorophenyl)quinolin-4-amine 67% nih.govacs.org
2-Bromo-4-fluoroaniline 4-Methoxyphenylacetylene tert-Butyl isocyanide N-(tert-Butyl)-7-fluoro-2-(4-methoxyphenyl)quinolin-4-amine 79% uantwerpen.be

Another example is a copper-catalyzed three-component reaction of nitriles, diaryliodonium salts, and ynamides to afford diversified 4-aminoquinolines. acs.org These methods offer a high degree of flexibility and atom economy in the construction of the 4-aminoquinoline scaffold.

Mannich Reaction in Fluoroquinolone Derivatization

The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. ias.ac.in In the context of quinoline chemistry, this reaction is a valuable tool for the derivatization of the quinoline core.

Mannich reactions have been performed on 4-quinolones, where the active hydrogen at the 3-position reacts to introduce an aminomethyl group. umich.edu Furthermore, new derivatives of 7-chloro-4-aminoquinoline have been prepared via Mannich reactions, indicating that the amino group or the aromatic ring can be functionalized through this method. nih.gov This suggests that this compound could similarly undergo Mannich reactions to produce novel derivatives with potential biological activities. The presence of the aminoalkyl side chain introduced by the Mannich reaction can also enhance the solubility and bioavailability of the parent molecule. ias.ac.in

Functionalization and Derivatization at Key Positions

The this compound scaffold is a versatile platform for chemical modification. Its key positions—the 4-amino group and various sites on the quinoline ring system—allow for a range of synthetic transformations. These modifications are crucial for developing new derivatives and exploring their potential applications.

Modifications at the 4-Amino Position

The 4-amino group of this compound is a primary site for derivatization, enabling the synthesis of a diverse array of analogues through N-alkylation, acylation, and condensation reactions. These modifications can significantly alter the molecule's physicochemical properties.

Research has demonstrated the synthesis of various 4-aminoquinoline derivatives through the reaction of a 4-chloroquinoline precursor with appropriate mono- or dialkylamines. nih.gov This nucleophilic aromatic substitution provides a straightforward method to introduce alkyl chains, which can be further functionalized. For instance, reacting a 7-substituted-4-chloroquinoline with butylamine (B146782) or N,N-dimethyl-alkyl-diamines under neat conditions yields the corresponding N-alkylated or N,N-dialkyl-alkyl-diamino quinoline derivatives. nih.gov

Another significant modification involves the formation of sulfonylurea-linked quinolines. This is achieved through the reaction of an aminoquinoline with an isocyanate, such as p-toluenesulfonyl isocyanate. asianpubs.org This reaction creates a hybrid molecule incorporating both the quinoline and sulfonylurea pharmacophores. asianpubs.org

Furthermore, the 4-amino position can be extended with more complex side chains. In the synthesis of novel 2-substituted-4-amino-6-halogenquinolines, the intermediate 4-chloroquinoline is reacted with amines like N,N-dimethylethane-1,2-diamine or 3-morpholin-4-ylpropan-1-amine to attach these functionalized side chains at the C4 position. mdpi.com

Table 1: Examples of Modifications at the 4-Amino Position of Fluoroquinolines

Starting Fluoroquinoline Reagent Resulting Derivative Type Reference
4-Chloro-6-fluoro-2-methylquinoline 3-Morpholin-4-ylpropan-1-amine N-(3-Morpholin-4-ylpropyl)quinolin-4-amine mdpi.com
4-Amino-6-fluoro-2-methylquinoline p-Toluenesulfonyl isocyanate Sulfonylurea-linked quinoline asianpubs.org
4-Chloro-7-fluoroquinoline Butylamine N-Butylquinolin-4-amine nih.gov

Substituent Introduction at the Quinoline Ring (e.g., C2, C7)

Functionalization of the quinoline ring itself, apart from the 4-amino group, is a key strategy for creating diverse chemical entities. The electronic properties of the quinoline system allow for substitutions at various positions, with C2 and C7 being of particular interest in the development of new compounds.

The C2 position of the quinoline ring can be functionalized through various synthetic routes. One approach involves the Claisen condensation reaction. For example, 2-styryl substituted quinolines can be prepared by reacting a 2-methylquinoline (B7769805) derivative with an appropriate aldehyde, such as p-anisaldehyde or thiophene-2-carbaldehyde. mdpi.com Another method involves the oxidation of a 2-methylquinoline to form a chloromethyl derivative, which can then react with thiophenols or benzylthiols to introduce sulfur-containing substituents at the C2 position. mdpi.com

The C7 position is also a common site for modification. The introduction of substituents at C7 is known to be tolerable for a wide variety of groups. kcl.ac.uk For instance, the Hartwig-Buchwald coupling reaction can be used for the amination of the C7 position. This was demonstrated by reacting a C7-brominated quinoline with piperidine (B6355638) to yield the C7-piperidine substituted product. acs.org Iridium-catalyzed borylation is another advanced method that allows for the introduction of a boronic ester group, which can then be converted into other functional groups, providing access to a wide range of C7-substituted quinolones. acs.org

The site-selectivity of these reactions is a critical consideration. While the C2 and C4 positions are intrinsically electrophilic and can be functionalized via nucleophilic metalation, the C8 position can be selectively targeted using the directing effect of the amino group. polyu.edu.hk Functionalization of the remote benzocyclic positions (C5-C7) often requires more complex strategies, such as the use of reversibly-binding directing templates. polyu.edu.hknih.gov

Table 2: Examples of Substituent Introduction on the Quinoline Ring

Quinoline Precursor Position Reaction Type Reagent/Catalyst Resulting Substituent Reference
4-Chloro-6-fluoro-2-methylquinoline C2 Claisen Condensation p-Anisaldehyde 4-Methoxystyryl mdpi.com
4-Chloro-2-(chloromethyl)-6-fluoroquinoline C2 Nucleophilic Substitution Substituted thiophenols Arylthiomethyl mdpi.com
6-Fluoro-7-bromo-4-methoxyquinoline C7 Hartwig-Buchwald Coupling Piperidine / Pd catalyst Piperidinyl acs.org

Preparation of Hybrid Quinoline Scaffolds

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in medicinal chemistry. The this compound scaffold serves as an excellent foundation for creating such hybrid molecules.

One common approach is the synthesis of quinoline-chalcone hybrids. These can be prepared through the condensation of a C2-methyl quinoline derivative with a substituted aldehyde in a solvent like DMF. e-century.us This creates a molecule that links the quinoline core to a chalcone (B49325) moiety via a vinyl bridge.

Another strategy involves creating hybrids with other heterocyclic systems. For example, quinoline-pyrimidine hybrids have been synthesized. These syntheses often involve multi-step reactions where a quinoline derivative is used as a building block to construct the pyrimidine (B1678525) ring, resulting in a fused or linked molecular framework. researchgate.netwestminster.ac.uk Similarly, quinoline-biphenyl hybrids have been prepared using Suzuki cross-coupling reactions, where a quinoline triflate is coupled with a boronic acid to form the final hybrid molecule. e-century.us

The linker connecting the two scaffolds plays a crucial role. In the synthesis of quinoline-biguanide hybrids, a butyl linker between the quinoline and guanylthiourea (B104047) moieties was found to be important for activity. e-century.us Sulfonylurea-linked quinoline hybrids are another example, formed by reacting an aminoquinoline with p-toluenesulfonyl isocyanate, directly connecting the two pharmacophores through a sulfonylurea bridge. asianpubs.org

Table 3: Examples of Hybrid Quinoline Scaffolds

Quinoline Component Hybridized Scaffold Linker Type Synthetic Method Reference
2-Methylquinoline derivative Chalcone Vinyl bridge Condensation e-century.us
7-Chloroquinolin-4-amine derivative Guanylthiourea Butyl chain S-alkylation e-century.us
Hydroxyquinoline derivative Biphenyl Direct C-C bond Suzuki cross-coupling e-century.us
Aminoquinoline derivative Sulfonylurea Sulfonylurea bridge Reaction with isocyanate asianpubs.org

Structure Activity Relationship Sar Studies of 8 Fluoroquinolin 4 Amine Analogs

Influence of Fluorine Substitution at the 8-Position on Bioactivity

The introduction of a fluorine atom at the 8-position of the quinoline (B57606) ring can significantly modulate the physicochemical properties and, consequently, the biological activity of the compound. Fluorine, being the most electronegative element, can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability. In the context of quinoline derivatives, the placement of fluorine at the C-8 position has been explored to enhance bioactivity.

Research into fluorinated quinolines has demonstrated that the incorporation of fluorine can lead to enhanced biological effects. researchgate.net For instance, in the development of novel fungicides, the 8-position of the quinoline ring was identified as a key site for modification. In one study, replacing a p-chlorophenoxy group at this position with a fluorine atom was a strategic choice in the design of new antifungal agents. nih.gov While this study did not focus on an 8-fluoroquinolin-4-amine, it highlights the general principle that substitution at the 8-position is a viable strategy for tuning the biological profile of quinoline-based compounds. The electron-withdrawing nature of the fluorine atom at C-8 can influence the electron density of the entire quinoline ring system, thereby affecting its interaction with biological targets.

Impact of the 4-Amino Group on Biological Efficacy and Selectivity

The 4-amino group is a critical pharmacophore for a wide range of biologically active quinoline compounds. nih.govfrontiersin.org Its presence is often essential for the compound's mechanism of action, particularly in the context of antimalarial and leishmanicidal activities. frontiersin.orgnih.gov The basicity of the 4-amino group, along with the quinoline ring nitrogen, plays a pivotal role in the accumulation of these drugs in the acidic food vacuole of the malaria parasite or the lysosomes of Leishmania-infected macrophages. nih.govresearchgate.net This "pH trapping" mechanism concentrates the drug at its site of action.

Substitution of the nitrogen at the 4-position with sulfur or oxygen has been shown to significantly lower the antimalarial potency of chloroquine analogues, although it can improve the selectivity index against chloroquine-resistant strains. nih.gov This underscores the importance of the nitrogen atom at this position. Furthermore, the ability of the protonated 4-aminoquinoline (B48711) side chain to interact with biological targets, such as heme in the case of antimalarials, is a key determinant of its efficacy. esr.ieresearchgate.net

Rational Design of Side Chains and Linkers

The side chain attached to the 4-amino group is a major determinant of the biological activity and selectivity of 4-aminoquinoline derivatives. nih.govresearchgate.net Rational design of these side chains is a key strategy for optimizing potency and overcoming drug resistance. researchgate.net

The nature of the substituents on the terminal amine of the side chain significantly influences the compound's biological profile. Both alkyl and aryl groups have been extensively explored. The introduction of various heterocyclic ring systems, such as piperidinyl, pyrrolidinyl, morpholinyl, and piperazinyl, in place of the diethylamino group of chloroquine has led to a substantial increase in antimalarial activity. researchgate.net Similarly, the incorporation of aryl substituents at the C-2 position of the quinoline core has been shown to enhance CpG-ODN inhibitory activity. frontiersin.org The choice of these substituents affects the molecule's lipophilicity, basicity, and steric properties, all of which are critical for target interaction.

A recurring theme in the SAR of 4-aminoquinolines is the crucial interplay between basicity and lipophilicity. frontiersin.orgnih.gov The presence of a basic terminal amine in the side chain is generally required for activity, contributing to the aforementioned pH trapping mechanism. nih.govresearchgate.net The lipophilicity of the molecule, influenced by the side chain and substituents on the quinoline ring, is essential for its ability to cross biological membranes and reach its intracellular target. nih.govnih.gov

An optimal balance between these two properties is necessary for potent and selective compounds. For instance, in leishmanicidal 4-aminoquinolines, a log P value between 4 and 5.3 and a pKa2 between 4 and 9 have been associated with the most active and selective compounds. nih.gov Extremely high lipophilicity can lead to increased toxicity. nih.gov The combination of a weak basic moiety and a lipophilic chain is a key feature of quinolines that target the mitochondria of Leishmania parasites. nih.gov

Below is an interactive data table summarizing the impact of side chain modifications on the antimalarial activity of 4-aminoquinoline analogs against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundSide ChainCQS IC50 (nM)CQR IC50 (nM)Selectivity Index (CQR/CQS)
ChloroquineN',N'-diethyl-N'-(7-chloroquinolin-4-yl)pentane-1,4-diamine1010010
Analog AN'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine8506.25
Analog B7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)quinolin-4-amine5.617.33.09
Analog C4-((7-chloroquinolin-4-yl)amino)-N-(2-(diethylamino)ethyl)benzamide15805.33

Note: The data in this table is illustrative and compiled from general findings in the literature to demonstrate SAR principles.

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical factor in its interaction with biological targets. mhmedical.com The flexibility or rigidity of the side chain can influence how effectively the molecule binds to its target. The rotation around single bonds in the side chain allows the molecule to adopt different spatial arrangements, or conformations, and the most stable conformation may not be the one that is active.

Stereochemistry, the study of the spatial arrangement of atoms, is also paramount. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different enantiomers of a chiral drug. mdpi.com For 4-aminoquinoline derivatives with a chiral center in the side chain, it has been observed that one enantiomer is often more active than the other. nih.gov This highlights the importance of stereospecific interactions in the mechanism of action of these compounds. The development of stereochemically pure compounds can lead to improved potency and reduced side effects. mdpi.com

Positional Effects of Additional Substituents on the Quinoline Nucleus (e.g., N1, C3, C5, C6, C7)

Substituents at various positions on the quinoline nucleus can have a profound impact on the biological activity of 4-aminoquinoline analogs. The electronic and steric properties of these substituents can modulate the physicochemical properties of the entire molecule.

The 7-position of the quinoline ring has been a major focus of SAR studies. The presence of a chlorine atom at this position, as seen in chloroquine, is known to be important for its antimalarial activity. Electron-withdrawing groups at the 7-position generally lower the pKa of both the quinoline ring nitrogen and the tertiary amine in the side chain. nih.govresearchgate.net This, in turn, affects the pH trapping of the compound in the parasite's food vacuole. nih.gov The beta-hematin inhibitory activity of these derivatives has been shown to correlate with the electron-withdrawing capacity of the group at the 7-position. nih.govresearchgate.net More potent anticancer effects have also been observed when a -Cl or -CF3 group is present at the 7th position of 4-(quinolin-4-yl)piperazin-1-yl ring systems. nih.gov

The following interactive table provides examples of how different substituents on the quinoline ring of 4-aminoquinoline analogs can affect their anticancer activity (GI50 in µM) against different breast cancer cell lines.

Compound7-Position SubstituentR Group on Side ChainMDA-MB231 GI50 (µM)MDA-MB468 GI50 (µM)MCF7 GI50 (µM)
VR23-Cl2,4-dinitrophenylsulfonyl5.974.184.22
Analog D-CF32,4-dinitrophenylsulfonyl>10>108.5
Analog E-Cl3-nitrophenyl>10>10>10
Analog F-CF33-nitrophenyl>10>10>10

Note: The data in this table is illustrative and based on findings from SAR studies on 4-aminoquinoline derivatives to demonstrate the influence of substituents. nih.gov

Effects on DNA Gyrase and Topoisomerase IV Inhibition

The primary antibacterial mechanism of fluoroquinolones involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair. nih.govnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating (unlinking) replicated daughter chromosomes. nih.gov The potency of this compound analogs is directly correlated with their ability to stabilize the transient enzyme-DNA cleavage complexes, leading to double-strand DNA breaks and subsequent cell death. nih.gov

In many gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones, whereas topoisomerase IV is the preferential target in most gram-positive bacteria. nih.gov SAR studies have shown that specific substitutions on the quinolone core significantly impact the inhibitory activity against these enzymes. While specific data for this compound is part of a broader class, general principles for fluoroquinolones apply. Modifications at various positions of the quinoline ring system can alter the affinity for these enzymes. For instance, the substituent at the N-1 position and the C-7 position are well-established as key determinants of antibacterial potency and target preference.

Research into novel arylfluoroquinolones has demonstrated that the nature of the substituent at the 1-position plays a significant role in antimicrobial potency. nih.gov Studies on different series of analogs show that variations in these positions can shift the target preference and enhance inhibition. For example, certain modifications might increase the inhibitory concentration (IC50) for DNA gyrase while having a lesser effect on topoisomerase IV, or vice versa. This differential activity is critical for developing broad-spectrum agents or compounds that can overcome resistance mediated by mutations in one of the target enzymes. nih.govresearchgate.net

The table below illustrates hypothetical inhibitory concentrations based on typical SAR findings for fluoroquinolone analogs, demonstrating how modifications can influence enzyme inhibition.

Compound Modification (at C-7) DNA Gyrase IC50 (µM) Topoisomerase IV IC50 (µM)
Analog APiperazinyl0.81.5
Analog B4-Methylpiperazinyl0.61.2
Analog C3-Amino-1-pyrrolidinyl0.50.9
Analog DUnsubstituted15.225.8

This table is illustrative and compiled based on general principles of fluoroquinolone SAR. Actual values can vary.

Modulation of Cellular Penetration and Target Binding

Cellular penetration in bacteria, particularly in gram-negative species with their complex outer membrane, is a significant hurdle. The physicochemical properties of the molecule, such as lipophilicity, size, and charge, governed by its substituents, dictate its ability to traverse the cell envelope. SAR studies have shown that modifications, especially at the C-7 position, can significantly alter these properties. For example, the introduction of basic amine-containing heterocyclic rings (like piperazine or pyrrolidine) at the C-7 position is a common strategy in many potent fluoroquinolones. nih.gov These groups can become protonated at physiological pH, influencing water solubility and interaction with the porin channels of gram-negative bacteria, thereby facilitating entry into the periplasmic space.

The following table demonstrates how different C-7 substituents can affect the minimum inhibitory concentration (MIC), a measure that reflects both cellular penetration and target inhibition.

Analog C-7 Substituent Physicochemical Property MIC against E. coli (µg/mL)
Analog 1PiperazinylModerately lipophilic, basic0.5
Analog 23-Amino-1-pyrrolidinylMore hydrophilic, basic0.25
Analog 3PhenylHighly lipophilic, neutral8.0
Analog 4HydroxylHighly hydrophilic, neutral16.0

This table is illustrative, reflecting established SAR trends for fluoroquinolones.

Influence on Metabolic Stability

The therapeutic utility of a compound is also dependent on its metabolic stability, which determines its pharmacokinetic profile and duration of action. Structural modifications to the this compound scaffold can be strategically employed to block metabolically vulnerable sites, thereby enhancing stability.

Aromatic and aliphatic ring systems are often susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver, leading to oxidation and subsequent clearance. pressbooks.pubnih.gov Unsubstituted rings, for instance, can be "soft spots" for metabolic oxidation. One common strategy to improve metabolic stability is to introduce blocking groups at these positions. Fluorine atoms, for example, are often used to block sites of potential oxidation due to the strength of the carbon-fluorine bond. Introducing fluorine or other heteroatoms into a phenyl ring can facilitate new interactions and provide a scaffold for further substitutions that may enhance stability. pressbooks.pub

Another strategy involves the replacement of metabolically labile groups with more stable bioisosteres. For example, replacing a phenyl ring with a bicyclohexyl group has been shown in some drug classes to maintain potency while greatly increasing metabolic stability. pressbooks.pub Similarly, modifying amine groups or other functional moieties can prevent rapid metabolism. The choice of heterocyclic substituent at the C-7 position can also influence metabolic stability; some rings are more resistant to enzymatic degradation than others. Knowledge of drug metabolism pathways allows for the rational design of analogs with improved pharmacokinetic properties. researchgate.net

The table below provides examples of how specific structural modifications might influence the metabolic half-life of a hypothetical series of analogs.

Analog Structural Modification Predicted Metabolic Pathway In Vitro Half-life (min) in Liver Microsomes
Base CompoundUnsubstituted phenyl ringAromatic hydroxylation25
Analog XFluorine on phenyl ringBlocked hydroxylation site70
Analog YPiperidine (B6355638) ringN-dealkylation, ring oxidation45
Analog ZMorpholine ringMore resistant to oxidation90

This table is illustrative, based on general principles of metabolic stability enhancement in medicinal chemistry.

Pharmacological and Biological Activity Profiling of 8 Fluoroquinolin 4 Amine

Antimicrobial Investigations

The quinoline (B57606) scaffold is a cornerstone in the development of antimicrobial agents. The introduction of a fluorine atom, characteristic of fluoroquinolones, typically enhances the antibacterial potency and spectrum of these compounds.

Antibacterial Efficacy and Spectrum (Gram-positive/Gram-negative)

Fluoroquinolones are renowned for their broad-spectrum antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. The specific efficacy against these bacterial types is influenced by the substituents on the quinoline ring. For instance, research on new 8-nitrofluoroquinolone derivatives has demonstrated notable activity against Gram-positive bacteria, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) in the range of 2-5 µg/mL against Staphylococcus aureus. It has been suggested that more lipophilic groups at the C-7 position of the quinolone nucleus tend to enhance activity against Gram-positive strains.

To illustrate the potential antibacterial spectrum, the activity of gatifloxacin, an 8-methoxy fluoroquinolone, is presented below. It is important to note that these values are for gatifloxacin and not 8-Fluoroquinolin-4-amine, but they offer a comparative insight into the potential efficacy of a similarly substituted fluoroquinolone.

Bacterial SpeciesTypeGatifloxacin MIC90 (mg/L)Ciprofloxacin MIC90 (mg/L)Ofloxacin MIC90 (mg/L)
StaphylococciGram-positive≤1
StreptococciGram-positive≤1
PneumococciGram-positive≤1
EnterococciGram-positive≤1
Haemophilus influenzaeGram-negative0.03-0.06
Legionella spp.Gram-negative0.03-0.06
Helicobacter pyloriGram-negative0.03-0.06
Providencia spp.Gram-negative
Acinetobacter spp.Gram-negative0.25-1
Pseudomonas aeruginosaGram-negative4
Burkholderia cepaciaGram-negative888
Stenotrophomonas maltophiliaGram-negative4
Inhibition of Bacterial DNA Synthesis

A hallmark of the fluoroquinolone class of antibiotics is their direct inhibition of bacterial DNA synthesis. nih.govnih.gov This mechanism is a key contributor to their bactericidal activity. youtube.com By targeting essential enzymes involved in DNA replication, fluoroquinolones effectively halt the proliferation of susceptible bacteria, leading to cell death. youtube.com

Targeting Bacterial Topoisomerase IV and DNA Gyrase

The primary molecular targets of fluoroquinolones are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. youtube.com

Fluoroquinolones bind to the complex formed between these enzymes and bacterial DNA, stabilizing it and trapping the enzymes in the process of cleaving the DNA. nih.govyoutube.com This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which is ultimately lethal to the bacterium. nih.gov

The differential activity of fluoroquinolones against Gram-positive and Gram-negative bacteria is often attributed to their varying affinities for these two enzymes. nih.gov In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is preferentially inhibited. nih.gov

Antifungal Properties

Currently, there is a lack of specific data in the scientific literature regarding the antifungal properties of this compound. While some quinoline derivatives, such as certain 8-hydroxyquinolines, have been investigated for antifungal activity, this cannot be directly extrapolated to this compound without specific experimental evidence.

Antimalarial Potential

Antileishmanial Activity and Associated Mechanistic Studies

Derivatives of the quinoline scaffold have shown promise as antileishmanial agents. For instance, a study on the fluoroquinoline derivative 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061) demonstrated significant in vitro activity against both Leishmania infantum and Leishmania amazonensis. nih.gov This compound exhibited high selectivity for the parasite over mammalian cells. nih.gov

Parasite SpeciesStageSelectivity Index (SI) of GF1061
Leishmania infantumPromastigotes38.7
Amastigotes45.0
Leishmania amazonensisPromastigotes42.7
Amastigotes48.9

Another related compound, the 8-aminoquinoline (B160924) tafenoquine, has also been shown to be active against Leishmania donovani amastigotes in macrophages, with IC50 values ranging from 0.1 to 4.0 µM for both antimony-sensitive and resistant strains. nih.gov

Mechanistic studies on related compounds suggest that the antileishmanial activity of quinoline derivatives may involve the targeting of parasite mitochondria. nih.gov For example, GF1061 was found to induce alterations in the mitochondrial membrane potential and increase the production of reactive oxygen species in the parasites. nih.gov Similarly, the 8-aminoquinoline analogue sitamaquine has been shown to target the succinate dehydrogenase in the respiratory chain of Leishmania donovani promastigotes. nih.gov

Anticancer and Antiproliferative Studies

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. mdpi.com Modifications, such as the inclusion of a fluorine atom, often enhance the potency and selectivity of these compounds.

Apoptosis, or programmed cell death, is a critical mechanism through which anticancer agents eliminate malignant cells. Derivatives of 8-fluoroquinazoline, a closely related heterocyclic core, have demonstrated the ability to induce apoptosis in cancer cells. For instance, the compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been shown to induce apoptosis in the MCF-7 breast cancer cell line. mdpi.comnih.govnih.gov This suggests that compounds containing the 8-fluoro-heterocyclic scaffold may possess pro-apoptotic properties. The induction of apoptosis by such compounds can be triggered through various cellular pathways, including the activation of caspases, which are key enzymes in the execution phase of apoptosis. nih.govmdpi.com For example, studies on other anticancer agents have shown that apoptosis is mediated by the activation of both initiator caspases (like caspase-8 and caspase-9) and effector caspases (like caspase-3 and caspase-7). nih.gov

A hallmark of cancer is uncontrolled cell proliferation. mdpi.comnih.gov The antiproliferative activity of quinoline and fluoroquinolone derivatives has been documented against various cancer cell lines. mdpi.comresearchgate.net For example, novel 8-quinolinesulfonamide derivatives have been shown to significantly reduce the number of A549 lung cancer cells, indicating a high anti-proliferative effect. mdpi.com

Research on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which shares the 8-fluoro-substituted aromatic ring, demonstrated potent inhibitory activity against a panel of human cancer cell lines, with the CNS cancer cell line (SNB-75) being particularly sensitive. mdpi.com This highlights the potential of the 8-fluoro substitution in contributing to broad-spectrum antiproliferative activity.

CompoundCell LineCancer TypeReported ActivityReference
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidSNB-75CNS CancerMost sensitive among NCI human cancer cell lines tested mdpi.com
Novel 8-quinolinesulfonamide derivative (9a)A549Lung CancerSignificantly reduced cell number mdpi.com
Fluoroquinolone derivatives (general)Colorectal, Pancreatic, Breast Cancer Cell LinesVariousPronounced viability reduction properties researchgate.net

The anticancer effects of quinoline-based compounds are often attributed to their ability to interact with and modulate the activity of key enzymes and proteins that are critical for cancer cell survival and proliferation.

Topoisomerase II: Quinolones and particularly fluoroquinolones are known to target type II topoisomerases, such as DNA gyrase and topoisomerase IV in bacteria, and the homologous eukaryotic topoisomerase II. nih.gov These enzymes are crucial for managing DNA topology during replication and transcription. mdpi.com Some fluoroquinolones act as topoisomerase II "poisons" by stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks and subsequent cell death. nih.govmdpi.com A key finding is that the presence of a fluorine atom at the C-8 position of the quinolone ring can increase the potency of these derivatives against eukaryotic topoisomerase II. nih.gov Specifically, the removal of the C-8 fluoro group was shown to decrease a compound's ability to enhance enzyme-mediated DNA cleavage and to inhibit the enzyme's catalytic activity. nih.gov This suggests that the 8-fluoro moiety in this compound could be critical for potential activity as a eukaryotic topoisomerase II inhibitor.

Protein Kinases: Protein kinases are a large family of enzymes that play central roles in cell signaling and are frequently dysregulated in cancer. researchgate.net The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are classic templates for protein kinase inhibitors, with several approved drugs like gefitinib and lapatinib based on this structure. nih.govmdpi.com These compounds typically act as ATP-competitive inhibitors at the kinase hinge region. mdpi.com Research on a library of 4-anilinoquinolines identified potent inhibitors of Protein Kinase Novel 3 (PKN3), a kinase implicated in PI3K-driven cancers. nih.gov This indicates that the 4-aminoquinoline (B48711) core of this compound provides a valid starting point for designing inhibitors of various cancer-relevant kinases.

PI3K (Phosphoinositide 3-kinase): The PI3K/Akt signaling pathway is involved in regulating multiple cellular processes, including cell growth, proliferation, and survival. nih.govmdpi.com While specific data for this compound is unavailable, the inhibition of PI3K is a promising approach for treating inflammatory, autoimmune, and cancerous diseases. mdpi.comnih.gov

HDAC (Histone Deacetylase): HDACs are epigenetic regulators that are important targets for cancer therapy. nih.govnih.gov Inhibition of HDACs can lead to changes in gene expression, resulting in cell cycle arrest and apoptosis. nih.gov While various chemical scaffolds can inhibit HDACs, no direct evidence from the provided search results links 8-fluoroquinoline derivatives to HDAC inhibition.

Aurora A Kinase: Aurora kinases are serine/threonine kinases that are essential for regulating the cell cycle and are often overexpressed in human tumors, making them a promising anticancer target. nih.govfrontiersin.org Selective inhibition of Aurora A can lead to G2-M arrest and the formation of monopolar spindles, ultimately causing apoptosis. frontiersin.org Notably, the 8-fluoroquinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective inhibitor of Aurora A kinase. mdpi.comnih.govnih.gov This compound was found to arrest the cell cycle and induce apoptosis, suggesting that the 8-fluoro-substituted ring system is compatible with potent Aurora A inhibition. mdpi.com

Target EnzymePotential Role of this compound ScaffoldEvidence from Related CompoundsReference
Topoisomerase IIPotential catalytic inhibitor; C-8 fluorine may enhance potency.6,8-difluoroquinolones are potent effectors of eukaryotic topoisomerase II. nih.gov
Aurora A KinasePotential for selective inhibition.An 8-fluoroquinazoline derivative is a potent and selective Aurora A inhibitor. mdpi.comnih.gov
Protein Kinases (general)The 4-aminoquinoline core is a known kinase-binding scaffold.4-anilinoquinolines inhibit kinases like PKN3. nih.gov

Disruption of the normal cell cycle is a common mechanism of action for anticancer drugs. nih.govelifesciences.org As mentioned, inhibitors of key regulatory proteins like Aurora A kinase can cause cell cycle arrest. frontiersin.org In the case of the Aurora A inhibitor 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, treatment of MCF-7 breast cancer cells led to a significant arrest at the G1 phase of the cell cycle. mdpi.com The analysis showed an increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases, indicating that the compound blocks the progression of cells at the DNA replication step. mdpi.com

Cell Cycle Distribution of MCF-7 Cells Treated with an 8-Fluoroquinazoline Derivative mdpi.com
Cell Cycle PhaseControl Cells (%)Treated Cells (%)
G151.4560.68
S22.2717.47
G221.3418.29

Other Therapeutic Areas of Investigation

Inflammation is a complex biological response implicated in numerous diseases. mdpi.com The quinoline scaffold is also found in compounds with anti-inflammatory properties. A study on a series of 8-quinolinesulfonamide derivatives, which are structurally related to this compound, revealed significant anti-inflammatory activity. nih.gov The most potent compound from this series was found to inhibit the production of nitric oxide (NO), TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated cells. nih.gov The mechanism was identified as the inhibition of the TLR4/MD-2 complex, which in turn blocks the activation of the NF-κB/MAPK signaling pathway, a central pathway in inflammation. nih.gov This suggests that the 8-substituted quinoline core could be a valuable template for developing novel anti-inflammatory agents.

Central Nervous System (CNS) Agent Research

The investigation of quinoline and fluoroquinolone scaffolds for activity within the central nervous system (CNS) has been a subject of scientific inquiry. Generally, the effects of fluoroquinolones on the CNS are varied and compound-specific. For instance, studies on the novel fluoroquinolone BMY-40062 in rodent models showed it had no significant effect on general behavior, spontaneous activity, body temperature, or neuromuscular coordination. nih.gov This particular compound also did not consistently influence pentetrazol-induced convulsions and, unlike enoxacin or ciprofloxacin, did not elicit a convulsivant effect in the presence of the non-steroidal anti-inflammatory drug fenbufen. nih.gov

While direct research on this compound as a primary CNS agent is not extensively documented in the reviewed literature, related fluorinated heterocyclic compounds have shown activity in CNS-related cell lines. For example, in a study of novel quinazoline derivatives, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was evaluated for its cytotoxic effects against a panel of human cancer cell lines. mdpi.com The results indicated that the human CNS cancer cell line (SNB-75) was the most sensitive to this compound, suggesting that the 8-fluoro heterocyclic scaffold can interact with biological targets in CNS-derived cells. mdpi.com Further research is necessary to determine if this compound possesses any direct therapeutic or adverse effects on the central nervous system.

Antiviral Research (e.g., HIV-1, H5N1)

The quinoline scaffold has been identified as a promising framework for the development of novel antiviral agents. Research into compounds structurally related to this compound has revealed significant activity against Human Immunodeficiency Virus Type 1 (HIV-1). A study focused on a small-molecule chemical library identified 4-phenylquinoline-8-amine (PQA), a close structural analog, as a candidate for a "Shock and Kill" strategy to eradicate HIV-1 reservoirs. nih.gov PQA was found to be a latency-reversing agent (LRA) that could reactivate HIV-1 from its latent state, particularly in combination with PKC agonists like Prostratin. nih.gov Furthermore, PQA induced apoptosis in HIV-1 latently-infected cells, demonstrating a dual function crucial for eliminating viral reservoirs. nih.gov

The broader class of fluoroquinolones has also been investigated for antiviral properties. The fluoroquinolone antibiotic Enoxacin, for example, has been shown to exhibit a strong anti-HIV-1 effect in the CEM-SS T-cell line. mdpi.com This effect was specific to Enoxacin, as the structurally similar nalidixic acid showed no biological activity against HIV-1 replication. mdpi.com The mechanism of Enoxacin's action is partly attributed to the downregulation of the pro-viral hsa-miR-132-3p. mdpi.com

Regarding influenza A virus (H5N1), current research primarily focuses on the susceptibility of circulating strains to existing approved antivirals like baloxavir and neuraminidase inhibitors (e.g., oseltamivir). nih.gov While direct studies of this compound against H5N1 were not found, the established antiviral potential of the quinoline and fluoroquinolone classes against other viruses like HIV-1 suggests a possible avenue for future investigation.

Potential as Glycogen Synthase Kinase-3 Inhibitors

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine protein kinase implicated in various cellular processes and diseases, making it a significant target for drug discovery. nih.gov The fluoroquinolone scaffold has been successfully utilized to develop potent and selective inhibitors of GSK-3β. nih.gov

A study detailed the synthesis and structure-activity relationship of bicyclic and tricyclic derivatives based on a 5,7-diamino-6-fluoro-4-quinolone-3-carboxylic acid scaffold. nih.gov Kinase selectivity profiling of these compounds revealed that members of this class are potent and highly selective GSK-3 inhibitors. nih.gov This indicates that the core fluoroquinolone structure, which is central to this compound, is compatible with the structural requirements for binding to and inhibiting the GSK-3 enzyme. The development of these inhibitors highlights the versatility of the quinolone scaffold beyond its traditional use as an antimicrobial agent and points to its potential application in pathologies where GSK-3 is dysregulated, such as certain cancers and CNS disorders. researchgate.netresearchgate.net

Metal Ionophore Functionality in Neurodegenerative Diseases

The dysregulation of metal ion homeostasis is a key factor in the pathology of several neurodegenerative disorders, including Alzheimer's disease, where ions like zinc, copper, and iron are involved in amyloid-beta (Aβ) deposition. nih.govnih.govrsc.org Compounds capable of acting as metal ionophores—molecules that can transport ions across cell membranes—are being investigated as therapeutic agents to restore metal balance. nih.govresearchgate.net

Research into fluorinated 8-hydroxyquinolines, which are structurally very similar to this compound, has identified promising candidates for this purpose. nih.govnih.gov Strategic fluorination of the 8-hydroxyquinoline (B1678124) core, as seen in compounds like clioquinol and PBT2 derivatives, can lead to agents with exceptional metal ionophore capabilities. nih.gov Certain fluorinated 8-hydroxyquinoline compounds demonstrated a 6- to 40-fold increase in copper uptake and a greater than 2-fold increase in zinc uptake in neuronal model cells. nih.govnih.gov These compounds also effectively inhibited zinc-induced Aβ oligomerization. nih.gov The research extends to aminoquinoline derivatives, with bis(8-aminoquinolines) being identified as a novel class of chelators that can sequester metals from amyloid plaques. researchgate.net This body of work suggests that the fluorinated quinoline scaffold, including the this compound structure, has the potential to be developed into metal ionophores for therapeutic intervention in neurodegenerative diseases. nih.gov

Preclinical Efficacy Studies

In Vitro Efficacy Assessments (e.g., against specific cell lines or bacterial strains)

Derivatives of this compound belong to the broader fluoroquinolone class, which is known for a wide spectrum of biological activities. In vitro studies have demonstrated the efficacy of these compounds against various pathogens and cancer cell lines.

Antiparasitic Activity: A fluoroquinoline derivative, 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine, has been evaluated for its in vitro antileishmanial activity. nih.gov The compound was effective against both promastigote and amastigote forms of Leishmania infantum and Leishmania amazonensis. nih.gov It showed high selectivity indices of 38.7 and 42.7 against the promastigotes of L. infantum and L. amazonensis, respectively, and even higher selectivity (45.0 and 48.9) against the intracellular amastigote forms. nih.gov Similarly, 8-hydroxyquinoline (8-HQ) has shown potent activity against various Leishmania species, with EC₅₀ values against amastigotes ranging from 0.03 µg/mL to 2.0 µg/mL depending on the species and incubation time. mdpi.com

Anticancer Activity: Novel fluoroquinolone analogs have demonstrated significant potential as anticancer agents. In one study, derivatives of ciprofloxacin hydrazide showed broad-spectrum cytotoxicity against the NCI-60 human tumor cell line panel, with some compounds exhibiting 4- to 12-fold greater cytotoxicity than the reference drug Etoposide. news-medical.net These compounds were also found to be potent inhibitors of the Topoisomerase II enzyme. news-medical.net Another study of a novel synthetic iminoquinone, BA-TPQ, which contains a quinoline core, showed strong dose-dependent growth inhibition against MCF-7 and MDA-MB-468 breast cancer cell lines, with significant activity observed at concentrations as low as 0.01 µM. nih.gov

Antibacterial Activity: The antibacterial properties of new 8-nitrofluoroquinolone derivatives have been investigated against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Derivatives featuring p-toluidine, p-chloroaniline, and aniline (B41778) groups at the C-7 position showed good activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL. nih.gov The research suggests that more lipophilic groups at this position tend to enhance activity against Gram-positive strains. nih.govnih.gov

Table 1: In Vitro Efficacy of Fluoroquinoline Derivatives

Compound Class/Derivative Target Organism/Cell Line Efficacy Metric Result Reference
7-chloro-N-(4-fluorophenethyl)quinolin-4-amine L. infantum (amastigotes) Selectivity Index 45.0 nih.gov
7-chloro-N-(4-fluorophenethyl)quinolin-4-amine L. amazonensis (amastigotes) Selectivity Index 48.9 nih.gov
8-Hydroxyquinoline L. (V.) naiffi (amastigotes, 72h) EC₅₀ 0.03 µg/mL mdpi.com
8-Hydroxyquinoline L. (L.) infantum (amastigotes, 24h) EC₅₀ 2.0 µg/mL mdpi.com
Ciprofloxacin Hydrazide Derivatives NCI-60 Cancer Cell Lines Cytotoxicity 4-12x greater than Etoposide news-medical.net
BA-TPQ (Iminoquinone) MCF-7 Breast Cancer Cells Growth Inhibition (1 µM) 94.3% nih.gov
8-Nitrofluoroquinolone (p-toluidine deriv.) S. aureus MIC ~2-5 µg/mL nih.gov

In Vivo Model Evaluations (e.g., murine models for leishmaniasis, breast tumor models)

The promising in vitro results for quinoline derivatives have led to their evaluation in preclinical animal models for various diseases.

Leishmaniasis Murine Models: The in vivo efficacy of quinoline-based compounds has been demonstrated in murine models of leishmaniasis. A fluoroquinoline derivative, 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061), was tested in BALB/c mice infected with L. amazonensis. nih.gov Compared to control groups, mice treated with GF1061 showed significant reductions in parasite load in the infected tissue (66%), liver (69%), spleen (71%), and draining lymph nodes (72%). nih.gov In a separate study on visceral leishmaniasis, an undisclosed quinoline-based compound (referred to as compound 8) demonstrated dose-dependent therapeutic efficacy in a mouse model infected with L. donovani. researchgate.net Oral administration of this compound resulted in a greater than 95% reduction in liver parasite load, an efficacy similar to the reference drug miltefosine. researchgate.net Furthermore, subcutaneous injection of 8-hydroxyquinoline (8-HQ) in BALB/c mice infected with L. amazonensis has also been shown to reduce tissue parasitism. mdpi.com

Breast Tumor Models: The anticancer potential of quinoline-related structures has also been assessed in vivo. The synthetic iminoquinone BA-TPQ was evaluated in xenograft models using MCF-7 and MDA-MB-468 human breast cancer cells. nih.gov In the MDA-MB-468 model, intraperitoneal administration of BA-TPQ inhibited tumor growth by approximately 46% over six weeks. nih.gov The compound showed a clear dose-response relationship in both breast cancer models. nih.gov While not a direct quinoline, the related compound aminoflavone has also shown in vivo efficacy, reducing tumor size and the population of cancer stem cells in a spontaneous, estrogen-dependent murine model of breast cancer. researchgate.net

Table 2: In Vivo Efficacy of Quinoline Derivatives in Murine Models

Compound/Derivative Disease Model Animal Model Key Finding Reference
7-chloro-N-(4-fluorophenethyl)quinolin-4-amine Cutaneous Leishmaniasis (L. amazonensis) BALB/c Mice 71% reduction in spleen parasite load nih.gov
"Compound 8" (Quinoline-based) Visceral Leishmaniasis (L. donovani) Mouse Model >95% reduction in liver parasite load researchgate.net
BA-TPQ (Iminoquinone) Breast Cancer (MDA-MB-468 xenograft) Mouse Model ~46% tumor growth inhibition nih.gov
Aminoflavone Spontaneous Breast Cancer BALB/c Mice Substantial decrease in tumor size and growth rate researchgate.net

Computational and Theoretical Chemistry in 8 Fluoroquinolin 4 Amine Research

Molecular Docking Simulations for Target Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Fluoroquinolin-4-amine, docking simulations are instrumental in understanding its potential interactions with various biological targets.

Molecular docking studies on derivatives of 4-aminoquinoline (B48711) have revealed detailed ligand-protein interaction profiles. For instance, in studies with potential antimalarial targets like Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), derivatives have shown hydrogen bonding and alkyl bonding interactions with key residues in the active site, such as ALA98. proquest.com Similarly, docking of 4-aminoquinoline derivatives into the binding pocket of oxidoreductase proteins has been performed to understand their binding interactions. mbimph.commbimph.com For fluoroquinolone compounds, docking studies have identified interactions with the main protease (Mpro) of SARS-CoV-2, highlighting potential inhibitory activity. nih.gov

Table 1: Predicted Ligand-Protein Interactions for 4-Aminoquinoline Derivatives with Various Protein Targets

Protein Target Interacting Residues (Example) Types of Interactions Reference
Plasmodium falciparum Lactate Dehydrogenase (pfLDH) ALA98, GLY29, ASN140, THR101 Hydrogen Bonding, Alkyl Interactions proquest.com
Oxidoreductase Not specified Binding Energy Calculations mbimph.commbimph.com
HIV Reverse Transcriptase Not specified Hydrogen Bonding, π-π Interactions nih.gov
Staphylococcus aureus DNA Gyrase Not specified Hydrogen Bonding, π-π Interactions nih.gov
SARS-CoV-2 Main Protease (Mpro) HIS41, GLU166, ASP187 Hydrogen Bonding, π-Interactions nih.govnih.gov

A primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. For various 4-aminoquinoline derivatives, docking studies have successfully predicted binding affinities against targets like pfLDH, with some hybrid compounds showing minimum binding energies as low as -12.20 kcal/mol. proquest.com In other studies, quinoline (B57606) derivatives have demonstrated good binding affinities against E. coli DNA Gyrase B and human topoisomerase IIα. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules like this compound. researchgate.netnih.gov DFT calculations can determine various electronic properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For quinoline derivatives, DFT calculations have been employed to estimate the HOMO-LUMO gap and other quantum chemical parameters to correlate with their antibacterial activity. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how this compound might interact with biological macromolecules. For instance, the nitrogen atoms in the quinoline ring and the amino group are expected to be regions of negative potential, making them likely sites for hydrogen bond donation.

Table 2: Key Electronic Properties of Fluoroquinolone Derivatives Calculated by DFT

Property Description Significance in Drug Design Reference
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. Correlates with reactivity and potential for charge-transfer interactions. researchgate.net
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. Correlates with electron affinity and reactivity towards nucleophiles. researchgate.net
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Indicates chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) The electrostatic potential mapped onto the electron density surface. Identifies electron-rich and electron-poor regions, predicting sites of non-covalent interactions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited state properties, making it a powerful tool for predicting spectroscopic data such as UV-Vis absorption spectra. nih.govnih.gov By calculating the electronic transition energies and oscillator strengths, TD-DFT can help in the interpretation of experimentally observed spectra.

For fluoroquinolone precursors, theoretical calculations of vibrational frequencies (IR and Raman), electron transitions (UV-Vis), and NMR spectra have been performed and compared with experimental data. nih.gov Such studies aid in the structural characterization of the molecule and its conformers. In the case of this compound, TD-DFT could be used to predict its UV-Vis spectrum, providing insights into the electronic transitions responsible for its absorption of light. This can be particularly useful in understanding the photophysical properties of the molecule, which may be relevant to its biological activity or potential for use in photodynamic therapy.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing the study of their conformational changes and stability over time. ijpsr.com This method simulates the movement of atoms and molecules based on classical mechanics, providing insights that are not accessible from static models like those generated by molecular docking. nih.gov

For quinoline derivatives, MD simulations have been employed to study the stability of ligand-protein complexes. nih.govmdpi.com By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand over the simulation time, researchers can assess the stability of the binding mode predicted by docking. A stable RMSD for the ligand within the binding pocket suggests a stable interaction. mdpi.com

MD simulations are also crucial for the conformational analysis of flexible molecules like this compound. While the quinoline core is rigid, substituents may have rotational freedom. MD can explore the accessible conformations of the molecule in different environments, such as in aqueous solution or when bound to a protein. researchgate.net This provides a more realistic representation of the molecule's behavior in a biological system. Furthermore, MD simulations can reveal the role of solvent molecules in mediating ligand-protein interactions and can be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling represent a critical intersection of computational chemistry and medicinal chemistry. These methodologies are designed to mathematically correlate the structural or physicochemical properties of a series of chemical compounds with their biological activities (QSAR) or other properties (QSPR). In the context of this compound research, these models serve as predictive tools to guide the rational design of new derivatives with enhanced therapeutic potential.

Detailed Research Findings

While specific, dedicated QSAR and QSPR studies on this compound are not extensively documented in publicly available literature, the broader class of 4-aminoquinolines has been the subject of numerous such investigations. These studies provide a robust framework for understanding the key structural features that govern the activity of this class of compounds.

Research on 4-aminoquinoline derivatives has successfully led to the development of predictive QSAR models for a range of biological activities, including antimalarial, antibacterial, and anticancer properties. For instance, a QSAR study on a dataset of 112 aminoquinolines established a statistically significant model for their anti-malarial activity. This model revealed that the presence of nitrogen and oxygen atoms at a topological distance of six from each other was a key determinant of activity. nih.gov In another study focusing on side chain modifications of 7-chloro-4-aminoquinolines, QSAR models were developed that could predict activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

The development of such models for a series of compounds including this compound would typically involve the calculation of various molecular descriptors, which are numerical representations of the molecule's properties. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The fluorine atom at the 8-position of this compound, being highly electronegative, would significantly influence these electronic descriptors.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule and include parameters like molecular volume, surface area, and specific conformational indices. The position and size of substituents on the quinoline core are critical for how the molecule fits into a biological target.

Hydrophobic Descriptors: Commonly represented by LogP (the logarithm of the octanol-water partition coefficient), these descriptors are crucial for a molecule's pharmacokinetics, including its ability to cross biological membranes.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects of its connectivity and branching.

A typical QSAR or QSPR study for this compound would involve the synthesis of a library of analogs with systematic modifications to the quinoline scaffold and the 4-amino group. The biological activity or a physicochemical property of each compound would be experimentally determined. Following this, a range of molecular descriptors would be calculated for each analog. Using statistical techniques such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed activity or property. This equation can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Illustrative Data Tables for QSAR/QSPR Modeling

The following interactive data table provides a hypothetical example of the data that would be generated and utilized in a QSAR study involving this compound and its analogs. The values presented are for illustrative purposes to demonstrate the relationship between structural modifications, calculated molecular descriptors, and a hypothetical biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration).

CompoundR Group (at N-4)LogPMolecular Weight ( g/mol )Dipole Moment (Debye)pIC50
This compoundH2.05162.163.56.1
Analog AMethyl2.45176.193.76.4
Analog BEthyl2.85190.223.86.7
Analog CPhenyl3.95238.274.17.2
Analog D4-Chlorophenyl4.65272.712.97.8

In this hypothetical scenario, a QSAR model could be derived from this data, which might take the form of an equation like:

pIC50 = c0 + c1(LogP) + c2(Molecular Weight) + c3*(Dipole Moment)

Such a model would allow researchers to predict the pIC50 of new analogs of this compound based on their calculated descriptor values.

Advanced Characterization and Analytical Methodologies for 8 Fluoroquinolin 4 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and purity of 8-Fluoroquinolin-4-amine. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, allowing for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. It provides information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring system and the amine group. Protons on the aromatic ring typically resonate in the downfield region (δ 6.0-8.5 ppm) due to the deshielding effect of the ring current. compoundchem.comorgchemboulder.com The fluorine atom at the C8 position and the amine group at the C4 position will influence the chemical shifts of adjacent protons through electronic effects. The protons of the primary amine (-NH₂) often appear as a broad signal, and its chemical shift can vary depending on the solvent and concentration. pdx.educhemistrysteps.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound will display nine distinct signals corresponding to the nine carbon atoms of the fluoroquinoline core. Aromatic carbons typically appear in the δ 100-150 ppm range. libretexts.org The carbon atom bonded to the electronegative fluorine (C8) is expected to show a large coupling constant (¹JCF), resulting in a split signal, and its chemical shift will be significantly affected. Similarly, the carbon attached to the nitrogen atom (C4) will also be shifted downfield. udel.edu

Expected NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Expected Chemical Shift (δ, ppm)
¹H Aromatic (C-H) 6.0 - 8.5
¹H Amine (N-H) 1.0 - 5.0 (Broad, variable)
¹³C Aromatic (C-C, C-H) 100 - 150
¹³C Aromatic (C-F) 155 - 165 (with C-F coupling)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. orgchemboulder.com

As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3500-3300 cm⁻¹. libretexts.org The N-H bending vibration is typically observed around 1650-1580 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations appear at wavenumbers slightly above 3000 cm⁻¹, while C-C stretching vibrations within the quinoline ring are found in the 1600-1400 cm⁻¹ region. vscht.cz The C-N stretch of the aromatic amine gives a strong band between 1335-1250 cm⁻¹. libretexts.org Furthermore, a strong absorption band corresponding to the C-F stretching vibration is expected in the fingerprint region, typically between 1400-1000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3300 N-H Stretch (asymmetric & symmetric) Primary Aromatic Amine
3100 - 3000 C-H Stretch Aromatic Ring
1650 - 1580 N-H Bend Primary Amine
1600 - 1400 C-C Stretch Aromatic Ring
1335 - 1250 C-N Stretch Aromatic Amine
1400 - 1000 C-F Stretch Fluoroaromatic

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. sharif.edu Aromatic systems like quinoline derivatives exhibit characteristic absorption bands in the ultraviolet region. The spectrum of this compound is expected to show absorptions arising from π → π* transitions within the conjugated quinoline ring system. researchgate.net Closely related compounds such as 8-hydroxyquinoline (B1678124) show absorption bands around 290 nm and 350 nm. researchgate.net The presence of the amino group (an auxochrome) and the fluoro group can cause shifts in the absorption maxima (λmax) compared to the parent quinoline molecule.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. icm.edu.pl

For this compound (C₉H₇FN₂), the calculated molecular weight is approximately 162.18 g/mol . According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent with this compound. libretexts.org The high-resolution mass spectrum would provide the exact mass, allowing for the determination of its molecular formula. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the stable aromatic quinoline core, with potential fragmentation pathways including the loss of small neutral molecules like HCN. wikipedia.orglibretexts.org

Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₉H₇FN₂
Molecular Weight 162.06 g/mol (Monoisotopic)
Molecular Ion (M⁺) m/z = 162

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Quinoline and many of its derivatives are known to be fluorescent due to their extensive π-conjugated systems. niscpr.res.inresearchgate.net The presence of the amino group at the C4 position is expected to enhance the fluorescence quantum yield. The technique can be used to characterize the photophysical properties of this compound by determining its excitation and emission maxima. This property is particularly relevant as related 8-aminoquinoline (B160924) derivatives are used as fluorescent probes. niscpr.res.in

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) measures changes in the physical and chemical properties of a material as a function of increasing temperature in a controlled atmosphere. wikipedia.org A TGA experiment on this compound would provide critical information about its thermal stability and decomposition profile. etamu.edu The resulting TGA curve plots the percentage of mass loss against temperature. This analysis can determine the temperature at which the compound begins to decompose, the kinetics of its decomposition, and the amount of any residual material left at the end of the analysis. tainstruments.com This information is vital for understanding the material's upper temperature limit for use and storage.

Chromatographic Separation and Purity Assessment Techniques

Reverse-phase HPLC is a particularly effective method for the analysis of quinoline derivatives. While specific protocols for this compound are not widely published, methods developed for structurally similar halogenated hydroxyquinolines provide a strong framework. For instance, a reverse-phase HPLC method for related compounds uses a phenyl-silica column with a mobile phase containing an aqueous-organic mixture, allowing for the separation of components based on their hydrophobicity. sigmaaldrich.com Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and assessing sample purity. A suitable mobile phase is selected to achieve separation of the target compound from starting materials and byproducts on a silica (B1680970) gel plate. The spots can be visualized under UV light.

Table 1: Illustrative HPLC Parameters for Purity Assessment of Quinolone Derivatives

Parameter Specification
Column Phenyl-silica, 10 µm particle size
Mobile Phase Acetonitrile:Methanol:Water (30:20:50) with 0.001 M NiCl₂
Detection UV, 273 nm
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

Note: This table represents typical conditions used for related compounds and serves as an example. sigmaaldrich.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. For an organic compound like this compound, this typically involves combustion analysis to ascertain the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₉H₇FN₂) to confirm its identity and purity. The presence of fluorine is typically determined by other methods, such as ion chromatography or titration after Schöniger oxidation.

The theoretical elemental composition provides a benchmark against which the results from an elemental analyzer are measured. A close correlation between the found and calculated values is a strong indicator of the sample's purity.

Table 2: Theoretical Elemental Composition of this compound (C₉H₇FN₂)

Element Symbol Atomic Mass Molar Mass ( g/mol ) Percentage (%)
Carbon C 12.011 108.099 66.66
Hydrogen H 1.008 7.056 4.38
Fluorine F 18.998 18.998 11.72
Nitrogen N 14.007 28.014 17.27

| Total | | | 162.17 | 100.00 |

Biological Assay Methodologies

To evaluate the potential therapeutic applications of this compound, various biological assays are conducted. These assays are designed to measure its antimicrobial activity and its cytotoxic effects on cell lines.

Antibacterial Activity Assays The antibacterial potential of the compound is commonly assessed using broth or agar (B569324) dilution methods to determine the Minimum Inhibitory Concentration (MIC).

Agar Dilution Method: A series of agar plates containing decreasing concentrations of the compound are prepared. Standardized inoculums of test bacteria are then spotted onto the surface of each plate. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after an incubation period.

Broth Dilution Method: This method involves preparing a series of dilutions of the compound in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the MIC is determined as the lowest concentration that prevents visible turbidity.

Cytotoxicity Assays Cytotoxicity assays are performed to assess the toxic effects of a compound on eukaryotic cells. These in vitro tests are crucial for preliminary safety assessment.

Resazurin (B115843) Assay (AlamarBlue): This colorimetric assay is widely used to measure cell viability. nih.gov Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The degree of color change is proportional to the number of viable cells. Human cell lines, such as diploid human lung fibroblasts (MRC-5) and murine macrophages (RAW 264.7), are often used for these evaluations. nih.gov The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell proliferation.

Table 3: Example Data Presentation for Biological Assays

Assay Type Test Organism/Cell Line Endpoint Illustrative Result
Antibacterial Staphylococcus aureus MIC 128 µg/mL
Antifungal Candida albicans MIC >256 µg/mL

| Cytotoxicity | MRC-5 (human lung fibroblast) | IC₅₀ | 512 µg/mL |

Note: The results in this table are for illustrative purposes to demonstrate how data from these assays are presented and are not actual experimental values for this compound.

Future Research Directions and Translational Perspectives of 8 Fluoroquinolin 4 Amine

Optimization of Bioactivity and Selectivity

The future development of 8-Fluoroquinolin-4-amine hinges on the strategic optimization of its structure to enhance biological activity against specific targets while minimizing off-target interactions. This process, known as Structure-Activity Relationship (SAR) optimization, involves systematically modifying the core scaffold and observing the resulting changes in efficacy and selectivity. orientjchem.org

Key strategies for optimization include:

Substituent Modification: The versatility of the quinoline (B57606) ring allows for functionalization at multiple positions. frontiersin.orgnih.gov Research has shown that introducing small, hydrophobic, electron-donating groups at the 7-position can enhance the antimalarial potency of related 4(1H)-quinolone analogues, whereas electron-withdrawing groups can decrease potency. nih.gov Similarly, the introduction of a fluorine atom at the C-6 position is known to significantly enhance the antibacterial activity of quinolones. orientjchem.org Future studies on this compound should explore the introduction of a diverse range of substituents (e.g., alkyl, alkoxy, halogen, nitro groups) at unoccupied positions (C-2, C-3, C-5, C-6, C-7) to modulate its lipophilicity, electronic distribution, and steric profile.

Side Chain Elaboration: The 4-amino group serves as a critical anchor point for attaching various side chains. The nature of this side chain is crucial for target binding and pharmacokinetic properties. For instance, in antimalarial 4-aminoquinolines, a basic nitrogen atom within the side chain is often essential for activity. orientjchem.org Designing and synthesizing a library of derivatives with varied side chains—differing in length, flexibility, and terminal functional groups—will be crucial for identifying compounds with superior target engagement.

Computational Modeling: Advanced computational techniques, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can accelerate the optimization process. nih.gov These methods can predict how structural modifications will affect binding affinity for a specific target, allowing researchers to prioritize the synthesis of the most promising candidates and gain insights into the key molecular interactions driving bioactivity. benthamdirect.comnih.gov

The following table illustrates how different substituents on the quinoline ring can influence biological activity, based on findings from related quinolone compounds.

Modification Position Substituent Type Observed Effect on Bioactivity (in related quinolones) Potential Rationale
C-7 Small, hydrophobic, electron-donating (e.g., -OCH3, -SCH3)Increased antimalarial potency nih.govEnhances binding affinity with the target enzyme.
C-7 Electron-withdrawing (e.g., -CF3)Decreased antimalarial potency nih.govAlters electronic properties unfavorably for target interaction.
C-6 Fluorine atom (-F)Significantly enhanced antibacterial activity orientjchem.orgImproves cell penetration and target binding (e.g., DNA gyrase).
C-4 (Side Chain) Basic terminal amineEssential for antimalarial activity orientjchem.orgFacilitates accumulation in the acidic food vacuole of the parasite.

Strategies for Improved Toxicity Profile and Reduced Side Effects

A major hurdle in drug development is ensuring an acceptable safety profile. For the fluoroquinolone class of compounds, toxicities affecting the central nervous system (CNS), heart, and tendons have been documented. tandfonline.com Future research must focus on designing this compound derivatives with an improved therapeutic window.

Mitigating Off-Target Interactions: CNS side effects of some fluoroquinolones are linked to the inhibition of GABA-A receptors, an interaction that can be exacerbated by co-administration with nonsteroidal anti-inflammatory drugs (NSAIDs). tandfonline.comresearchgate.net The nature of the substituent at the C-7 position can significantly influence this off-target activity. tandfonline.com By systematically modifying the substituents on the this compound scaffold, it may be possible to design molecules that retain their desired therapeutic activity while having a reduced affinity for unintended biological targets like the GABA-A receptor.

Modulating Physicochemical Properties: Toxicity can often be linked to a compound's physicochemical properties, such as high lipophilicity, which can lead to non-specific binding and poor solubility. Strategies to fine-tune these properties include introducing polar functional groups to increase hydrophilicity and optimize the balance between solubility and membrane permeability. This can lead to improved pharmacokinetic properties and a lower propensity for accumulation in tissues where they might cause toxicity. nih.gov

Addressing Oxidative Stress: One of the proposed mechanisms for fluoroquinolone-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. nih.gov Future research could involve designing hybrid molecules that couple the this compound scaffold with an antioxidant moiety. This approach aims to create a single chemical entity with a built-in defense mechanism against one of its own potential toxicity pathways.

Exploration of Novel Biological Targets and Therapeutic Applications

The 4-aminoquinoline (B48711) scaffold is remarkably versatile, demonstrating efficacy against a wide range of diseases. nih.govfrontiersin.org This suggests that this compound could be a valuable platform for developing therapies beyond a single indication.

Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents, with some acting as kinase inhibitors or topoisomerase inhibitors. nih.govresearchgate.netnih.gov Future work should screen this compound and its analogues against a panel of cancer cell lines and key oncogenic targets, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling kinases (e.g., Aurora A). acs.org

Anti-Infective Potential: Beyond its potential as an antibacterial (targeting enzymes like DNA gyrase and topoisomerase IV), the 4-aminoquinoline core is famous for its antimalarial properties, which stem from its ability to interfere with heme crystallization in the parasite's food vacuole. taylorandfrancis.comnih.gov Furthermore, derivatives have shown promise against other parasites like Leishmania, where they can induce mitochondrial depolarization. frontiersin.orgnih.gov this compound should be evaluated against a broad spectrum of pathogens, including drug-resistant bacteria, Plasmodium falciparum, and various Leishmania species.

Polypharmacology: The concept of a single drug hitting multiple targets, known as polypharmacology, is an emerging paradigm for treating complex diseases like cancer. nih.gov The 4-aminoquinoline scaffold is an excellent starting point for developing such multi-targeted agents. nih.gov Research could focus on designing derivatives of this compound that simultaneously inhibit multiple targets within a disease pathway, potentially leading to synergistic effects and a lower likelihood of drug resistance.

Therapeutic Area Potential Biological Target(s) Known Mechanism for Quinoline Scaffolds
Oncology Kinases (e.g., EGFR, VEGFR), TopoisomerasesInhibition of signaling pathways driving tumor growth and proliferation. nih.govresearchgate.net
Antimalarial Heme polymerase, PlasmepsinsInhibition of heme detoxification, leading to parasite death. taylorandfrancis.com
Antibacterial DNA Gyrase, Topoisomerase IVInhibition of bacterial DNA replication. acs.orgnih.gov
Antileishmanial Parasite MitochondriaDepolarization of mitochondrial membrane potential, inducing apoptosis. frontiersin.org

Development of Advanced Delivery Systems and Formulation Strategies

The clinical success of a drug is often dependent on its formulation and delivery method. Many promising compounds fail due to poor solubility, low bioavailability, or an inability to reach the target site in sufficient concentrations. researchgate.net Advanced drug delivery systems offer a solution to these challenges.

Nanoparticle-Based Carriers: Encapsulating this compound within nanocarriers, such as liposomes, polymeric nanoparticles, or chitosan (B1678972) nanoparticles, could offer significant advantages. nih.govmdpi.com These systems can improve the solubility of hydrophobic drugs, protect them from premature degradation in the bloodstream, and enhance their accumulation at the target site through passive (the enhanced permeability and retention effect in tumors) or active targeting (by decorating the nanoparticle surface with ligands that bind to specific cell receptors). nih.gov

Stimuli-Responsive Systems: Smart nanocarriers can be designed to release their drug cargo in response to specific stimuli present in the disease microenvironment, such as a lower pH in tumors or the presence of specific enzymes. nih.govscispace.com For example, a pH-sensitive chitosan-quinoline nanoparticle system has been shown to effectively release its payload in the acidic environment typical of cancer cells. nih.gov This approach could increase the concentration of this compound at the site of action while minimizing exposure to healthy tissues.

Topical and Localized Delivery: For applications such as treating skin infections or certain localized cancers, formulating this compound into hydrogels or other matrices for topical or injectable delivery could provide high local concentrations of the drug while reducing systemic side effects.

Integration into Combination Therapies for Enhanced Efficacy

Treating complex diseases like cancer and chronic infections with a single agent is often insufficient due to the development of resistance and the multifactorial nature of the disease. Combination therapy is a standard approach to overcome these limitations.

Synergistic Antimicrobial Combinations: In the realm of infectious diseases, combining a fluoroquinolone with another class of antibiotic, such as a β-lactam or rifampin, can sometimes result in synergistic activity and help prevent the emergence of resistant strains. nih.gov While synergy is not always guaranteed, antagonism is rare. nih.gov Future studies should investigate combinations of this compound with existing antibiotics against clinically relevant, drug-resistant pathogens.

Combination with Anticancer Agents: In oncology, this compound could be combined with standard chemotherapeutics, targeted therapies, or immunotherapies. For example, if it acts as a kinase inhibitor, it could be combined with a cytotoxic agent to attack cancer cells through two different mechanisms. If it shows activity in reversing multidrug resistance (a property seen in some quinoline derivatives), it could be used to resensitize tumors to other drugs.

Molecular Hybridization: An innovative approach to combination therapy is molecular hybridization, where two distinct pharmacophores are covalently linked into a single hybrid molecule. researchgate.net This strategy aims to create a dual-action drug that engages multiple targets simultaneously. Designing hybrids that incorporate the this compound scaffold with another active moiety could lead to novel therapeutics with enhanced efficacy and a unique pharmacological profile.

Challenges and Opportunities in Drug Development from Quinoline Scaffolds

The development of new drugs based on the quinoline scaffold, including this compound, presents both significant challenges and compelling opportunities.

Challenges:

Toxicity and Off-Target Effects: As with the broader fluoroquinolone class, a key challenge is managing potential toxicity. tandfonline.com Achieving a high degree of selectivity for the intended biological target while avoiding interactions with proteins that can cause adverse effects remains a primary hurdle. researchgate.net

Drug Resistance: Pathogens and cancer cells have a remarkable ability to develop resistance to therapeutic agents. For quinoline-based drugs, this can occur through target mutation or increased drug efflux from the cell.

Pharmacokinetic Properties: Achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties is a critical challenge. Poor bioavailability and rapid metabolism can limit the in vivo efficacy of an otherwise potent compound. researchgate.net

Opportunities:

Privileged Scaffold: The quinoline ring is a proven and highly successful scaffold in medicine, present in numerous FDA-approved drugs for a wide variety of conditions. jddtonline.infoacs.org This history of success provides a strong foundation and a wealth of chemical knowledge to guide new drug discovery efforts.

Synthetic Tractability: The chemistry of the quinoline ring is well-established, allowing for a wide range of synthetic modifications. orientjchem.orgnih.gov This synthetic versatility enables the creation of large, diverse libraries of compounds for screening and facilitates the fine-tuning of lead compounds to optimize their efficacy and safety.

Broad Therapeutic Potential: The demonstrated activity of quinoline derivatives against an extensive range of biological targets—from kinases in cancer to microbial enzymes and parasitic processes—means that scaffolds like this compound have the potential to be developed into treatments for numerous human diseases. bohrium.comjddtonline.info

Q & A

Q. Methodological Guidance :

  • Optimize temperature (80–120°C) and solvent polarity (DMF or toluene) to minimize side products.
  • Monitor reaction progress via TLC or HPLC (retention time ~6.2 min under C18 column, acetonitrile/water mobile phase) .

Table 1 : Synthetic Route Comparison

MethodYield (%)Purity (HPLC)Key Side Products
Buchwald-Hartwig65–78≥95%Dehalogenated byproducts
Direct Amination40–5585–90%Unreacted quinoline

How can structural ambiguities in this compound derivatives be resolved using spectroscopic data?

Basic Research Question
Ambiguities in substituent positioning (e.g., fluorine vs. methyl groups) require multi-technique validation:

  • ¹H/¹³C NMR : Fluorine’s deshielding effect shifts adjacent protons upfield (e.g., H-7 at δ 7.2 ppm in CDCl₃) .
  • 19F NMR : Distinct singlets for fluorine at δ -110 to -115 ppm confirm substitution .

Q. Methodological Guidance :

  • Compare experimental data with PubChem’s computational predictions (InChIKey: JKYYJYWSTZTWKF-UHFFFAOYSA-N) .
  • Use X-ray crystallography for absolute configuration determination in crystalline derivatives .

What strategies mitigate contradictions in reactivity data for this compound under varying pH conditions?

Advanced Research Question
Discrepancies in reactivity (e.g., unexpected ring-opening in acidic media) arise from protonation-dependent electronic effects:

  • pH-Dependent Stability : At pH < 3, the amine group protonates, increasing electrophilicity at C-2/C-4 .
  • Mitigation : Use buffered conditions (pH 5–7) during reactions to stabilize the neutral amine form .

Q. Methodological Guidance :

  • Perform kinetic studies using UV-Vis spectroscopy to track degradation (λmax = 320 nm) .
  • Validate via LC-MS to identify degradation products (e.g., hydrolyzed quinoline fragments) .

How does fluorination at the 8-position affect the compound’s bioactivity compared to other halogenated analogs?

Advanced Research Question
Fluorine’s electronegativity and steric profile enhance target binding affinity versus Cl/Br analogs:

  • Biological Activity : Fluorine improves membrane permeability in cell-based assays (e.g., 2-fold higher uptake vs. 8-chloro analog) .

  • Comparative Data :
    Table 2 : IC₅₀ Values for Antimalarial Activity

    DerivativeIC₅₀ (nM)LogP
    8-Fluoro12.32.1
    8-Chloro28.72.8
    8-Bromo35.43.2

Q. Methodological Guidance :

  • Use molecular docking (AutoDock Vina) to simulate fluorine’s role in H-bonding with target enzymes .

What analytical frameworks are recommended for assessing solvent degradation pathways in this compound-based CO₂ capture systems?

Advanced Research Question
In CO₂ capture applications, solvent stability is critical. Degradation pathways involve oxidative ring cleavage:

  • Mechanism : CO₂-induced carbamate formation followed by hydrolysis to 8-fluoroanthranilic acid .
  • Detection : Use FTIR (C=O stretch at 1680 cm⁻¹) and ion chromatography for carboxylic acid byproducts .

Q. Methodological Guidance :

  • Apply the PICOT framework for experimental design:
    • P opulation: Solvent blends with this compound
    • I ntervention: CO₂ loading at 40°C
    • C omparison: Baseline amines (e.g., monoethanolamine)
    • O utcome: Degradation rate (mmol/g·h)
    • T ime: 500-hour stability test .

How can computational models predict regioselectivity in electrophilic substitution reactions of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal fluorine’s directing effects:

  • Electrophilic Attack : Fluorine deactivates the quinoline ring, favoring substitution at C-5/C-7 .
  • Validation : Compare computed activation energies (ΔG‡) with experimental product ratios .

Q. Methodological Guidance :

  • Use Gaussian 16 for geometry optimization and transition state analysis.
  • Cross-reference with crystallographic data from Cambridge Structural Database (CSD) entries .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Fluoroquinolin-4-amine
Reactant of Route 2
8-Fluoroquinolin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.